B1574711 VTP-766

VTP-766

Número de catálogo B1574711
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

VTP-766 is a potent orally active and selective liver X receptor beta (LXRbeta) agonist targeted for the treatment of atopic dermatitis and acute coronary syndrome. VTP-766 has LXRbeta IC50 = 3 nM, LXRalpha IC50 = 81 nM, respectively. VTP-766 was also active in cellular assays (EC50 = 4.5 nM in THP1 cells) and had moderate stability (CYP2C9 approximately 700 nM). VTP-766 was also active in vivo in cynomolgus monkeys at a dose range of 1 to 10 mg/kg

Aplicaciones Científicas De Investigación

1. Cancer Treatment and Tumor Microvasculature Assessment

VTP-766, identified in various studies as vascular targeted photodynamic therapy (VTP), has been applied in cancer treatment, particularly in prostate and urothelial tumors. Research indicates that VTP, in combination with androgen deprivation therapy, can significantly inhibit tumor growth, particularly in prostate cancer models. The treatment induces rapid destruction of targeted tissues while preserving critical organ structures and bystander blood vessels within solid organs. VTP has shown promise in treating low-risk prostate cancer and is positioned as an intermediate treatment option between watchful waiting and radical therapy. Additionally, VTP is used in combination with immunotherapies like PD-1 inhibitors and OX40 agonists to enhance antitumor immune responses and therapeutic efficacy in urothelial tumor models (Kim et al., 2018), (Alvim et al., 2021), (Kimm et al., 2016).

2. Eye Health and Meibomian Gland Dysfunction

VTP-766 has been investigated for its effects on eye health, particularly in treating meibomian gland dysfunction and evaporative dry eye. Studies show that a single VTP treatment can deliver sustained improvement in meibomian gland function and reduction in dry eye symptoms over 12 months. The treatment is positioned as a better alternative to conventional therapies like warm compress and eyelid hygiene therapy for managing meibomian gland dysfunction (Blackie et al., 2016), (Hagen et al., 2018).

3. Monitoring Treatment Effects and Enhancing Treatment Efficacy

The effects of VTP-766 on tumor microvasculature have been assessed using ultrahigh-resolution functional optical coherence tomography (UHR-FOCT), providing insights into the change in tumor vasculatures in response to VTP. These studies contribute to optimizing the treatment effect by accurately assessing vasculature changes, particularly the microvasculature's changes in vivo. Moreover, VTP has been explored in combination with other agents, like mitochondria-targeted peptides SS-20 and SS-31, to protect against high-dose VTP-induced tissue damage, suggesting a promising approach in renal preservation and side effects prevention after VTP ablation (Chen et al., 2020), (Kottwitz et al., 2017).

Propiedades

Nombre del producto

VTP-766

Nombre IUPAC

Unknown

SMILES

Unknown

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

VTP-766;  VTP 766;  VTP766.

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.